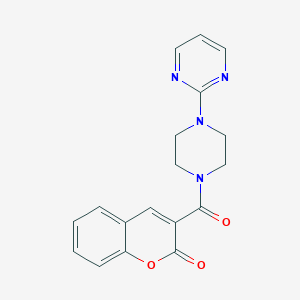

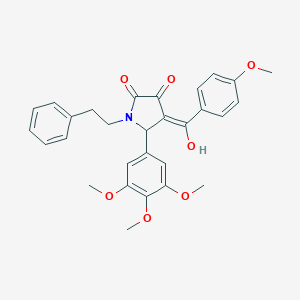

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential use in the field of medicinal chemistry due to its various pharmacological properties.

Applications De Recherche Scientifique

Serotonergic Neurotransmission Study

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its derivatives have been extensively researched for their potential in studying serotonergic neurotransmission. The compound, known as [18F]p-MPPF, is used as a 5-HT1A antagonist in positron emission tomography (PET) to study the serotonergic system. This research includes exploring the chemistry, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, as well as human data with PET, toxicity, and metabolism. This compound has demonstrated its utility in providing insights into the functioning of the serotonergic system in various animal models and human studies (Plenevaux et al., 2000).

Antibacterial Applications

Research on derivatives of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, particularly focusing on the class of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, has shown promising antibacterial activity. These compounds inhibit bacterial 4'-phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial cell viability and virulence. Notably, these compounds exhibit submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue. Furthermore, these compounds demonstrate antibacterial activity without inducing a rapid cytotoxic response in human cells. Advanced analogues like ML267 (55) have been found to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses, showing antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus. These findings highlight the potential utility of this class of compounds as small-molecule inhibitors with antibacterial properties (Foley et al., 2014).

Neuroimaging in Alzheimer's Disease

Compounds structurally related to N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide have been used in PET imaging to study brain 5-HT(1A) receptors in Alzheimer's disease patients. These studies utilize selective serotonin 1A molecular imaging probes to quantify 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease, subjects with mild cognitive impairment, and controls. Findings from these studies show significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients compared to controls. This reduction in 5-HT(1A) receptor measures correlates with worsened clinical symptoms, decreased glucose utilization, and increased neuropathological loads in several neocortical regions, highlighting the potential of these compounds in understanding and diagnosing Alzheimer's disease (Kepe et al., 2006).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABGTKGMPVWNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384065.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-phenylethyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384067.png)

![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B384070.png)

![N,N-dibenzyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B384078.png)

![7,7-Dimethyl-1-[(pyrrolidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B384079.png)

![2-{[4'-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)[1,1'-biphenyl]-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B384081.png)

![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384082.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B384083.png)

![(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B384084.png)